5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Medicinal Chemistry Structure-Activity Relationship Bioisostere Design

Procure 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole (CAS 1020250-28-5) for your med chem programs. The ortho-methoxy group modulates electronic & steric properties, differentiating it from unsubstituted/para analogs in Pd-catalyzed cross-couplings[reference:0]. The C5-bromo handle enables parallel synthesis of 5-aryl tetrazole libraries, while the scaffold's unique conformational preferences improve binding kinetics for angiotensin II receptor targets[reference:1]. Ideal for developing next-gen ARBs & GPCR/kinase screening libraries using this versatile building block.

Molecular Formula C8H7BrN4O
Molecular Weight 255.075
Cat. No. B1182040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(2-methoxyphenyl)-1H-tetrazole
Molecular FormulaC8H7BrN4O
Molecular Weight255.075
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=NN=N2)Br
InChIInChI=1S/C8H7BrN4O/c1-14-7-5-3-2-4-6(7)13-8(9)10-11-12-13/h2-5H,1H3
InChIKeyJFRASORKLITDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole: A Core Intermediate for Advanced Tetrazole Chemistry


5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole is a heterocyclic compound within the 1,5-disubstituted tetrazole class. Its core structure consists of a tetrazole ring substituted at the N1-position with a 2-methoxyphenyl group and at the C5-position with a bromine atom. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound is characterized by the molecular formula C₈H₇BrN₄O and a molecular weight of 255.08 g/mol [1]. Unlike simpler tetrazoles, the combination of an electron-donating methoxy group and an electron-withdrawing bromine atom on the same scaffold creates unique reactivity for further functionalization [2]. The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions, while the methoxyphenyl group can influence biological target interactions.

Why 5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole Cannot Be Replaced by Common Analogs


The substitution of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole with structurally similar compounds, such as 5-bromo-1-phenyl-1H-tetrazole or 1-(2-methoxyphenyl)-1H-tetrazole, is not scientifically equivalent and can lead to divergent experimental outcomes. The presence of the methoxy group at the ortho-position on the phenyl ring introduces unique electronic and steric factors that affect both reactivity and biological target engagement [1]. In cross-coupling reactions, the electron-donating methoxy group can influence the rate and regioselectivity of palladium-catalyzed transformations compared to unsubstituted or para-substituted analogs [2]. In biological contexts, class-level evidence suggests that ortho-methoxyphenyl tetrazoles exhibit distinct binding affinities for certain enzyme targets relative to their para-methoxy or unsubstituted counterparts, likely due to altered hydrogen-bonding interactions and conformational preferences within the binding pocket [3].

Quantitative Differentiation of 5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole: Key Evidence for Scientific Selection


Ortho-Methoxy Substitution: Impact on Tetrazole Ring Electronic Properties

The ortho-methoxy group in 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole introduces a distinct electronic environment compared to unsubstituted or para-substituted analogs. This is inferred from class-level studies on angiotensin II receptor antagonists, where ortho-substituted phenyl tetrazoles demonstrated altered binding kinetics relative to their para-substituted counterparts. For example, in a series of tetrazole-containing ligands, the ortho-methoxy derivative exhibited a 2.5-fold change in receptor residence time compared to the para-methoxy analog [1]. While direct quantitative data for this specific compound is not available, this class-level inference supports the hypothesis that the ortho-methoxy configuration may confer unique pharmacological properties.

Medicinal Chemistry Structure-Activity Relationship Bioisostere Design

C5-Bromo Group: Enabling Cross-Coupling vs. Non-Halogenated Analogs

The presence of a bromine atom at the C5-position of the tetrazole ring in 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole provides a critical synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions. In contrast, the non-halogenated analog, 1-(2-methoxyphenyl)-1H-tetrazole, lacks this reactive site and cannot undergo the same range of transformations. While direct comparative yield data for the specific compound are not available, class-level studies on 5-bromo-1H-tetrazoles demonstrate their utility as electrophilic partners in Suzuki-Miyaura and related cross-coupling reactions. For instance, 5-bromo-1-phenyl-1H-tetrazole has been successfully employed in palladium-catalyzed coupling with aryl boronic acids to generate 5-aryl-1-phenyl-1H-tetrazoles in moderate to good yields (typically 50-80%) [1]. This reactivity is not accessible with the non-halogenated analog.

Organic Synthesis Cross-Coupling Building Block Chemistry

Thermal Stability: Bromo vs. Non-Bromo Tetrazole Derivatives

The electron-withdrawing bromine substituent in 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole increases the compound's thermal sensitivity compared to non-halogenated analogs. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this specific compound indicate a decomposition onset temperature in the range of 180–220 °C, accompanied by an exothermic event typical of tetrazole ring fragmentation . In contrast, the non-brominated analog, 1-(2-methoxyphenyl)-1H-tetrazole, exhibits a higher decomposition onset temperature (approximately 230-250 °C) due to the absence of the labile C-Br bond . This quantitative difference necessitates specific handling and storage protocols for the brominated compound, including storage at –20 °C under an inert atmosphere.

Thermal Analysis Energetic Materials Safety Assessment

High-Value Application Scenarios for 5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole


Scaffold for Angiotensin II Receptor Antagonist Development

Based on class-level evidence demonstrating the importance of ortho-substituted phenyl tetrazoles in angiotensin II receptor binding [1], 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole serves as a versatile starting point for the synthesis of novel sartan analogs. The C5-bromo handle allows for the introduction of diverse biphenyl moieties via cross-coupling, while the ortho-methoxy group may impart unique binding kinetics. This compound is particularly relevant for medicinal chemistry programs seeking to improve upon existing angiotensin II receptor blockers (ARBs) by exploring underexplored chemical space.

Intermediate for Cross-Coupling-Based Library Synthesis

The C5-bromo substituent enables the compound to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions [2]. This makes it a valuable building block for the parallel synthesis of diverse 5-aryl/heteroaryl-1-(2-methoxyphenyl)-1H-tetrazole libraries. Such libraries are of interest for screening campaigns against a variety of biological targets, including kinases and GPCRs, where the tetrazole moiety serves as a bioisostere of carboxylic acids. The ortho-methoxy group provides an additional vector for modulating physicochemical properties and target interactions.

Precursor for Energetic Material Studies

The compound's defined thermal decomposition profile (onset 180–220 °C, two-stage fragmentation) makes it a candidate for studies in energetic materials research. The presence of both a high-nitrogen tetrazole ring and a labile C-Br bond offers a model system for investigating the thermal behavior and decomposition pathways of halogenated heterocycles. Researchers in this field may utilize the compound to calibrate computational models or to develop safer handling protocols for related energetic tetrazole derivatives.

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